molecular formula C6H10ClF4N B13553309 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-aminehydrochloride

2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-aminehydrochloride

Cat. No.: B13553309
M. Wt: 207.60 g/mol
InChI Key: LJKPRAOHERBPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride is a fluorinated organic compound It is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process includes rigorous quality control measures to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amines, and substituted cyclobutyl compounds .

Scientific Research Applications

2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine hydrochloride is unique due to its specific combination of a cyclobutyl ring and ethanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H10ClF4N

Molecular Weight

207.60 g/mol

IUPAC Name

2-(2,2,3,3-tetrafluorocyclobutyl)ethanamine;hydrochloride

InChI

InChI=1S/C6H9F4N.ClH/c7-5(8)3-4(1-2-11)6(5,9)10;/h4H,1-3,11H2;1H

InChI Key

LJKPRAOHERBPGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)(F)F)CCN.Cl

Origin of Product

United States

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